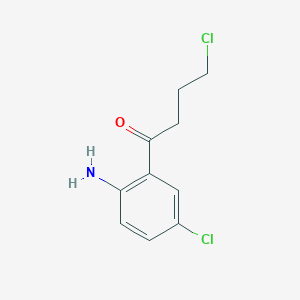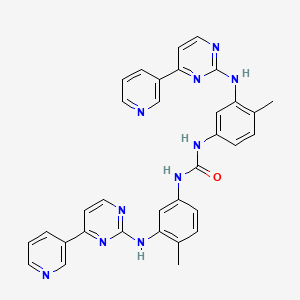
Imatinib RC11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imatinib RC11 is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound has been developed to enhance the therapeutic efficacy and overcome resistance mechanisms associated with the original compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imatinib RC11 involves a convergent approach where key intermediates are coupled using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The process begins with the preparation of aromatic amine and carboxylic acid precursors, which are then coupled to form the final product. The reaction conditions typically involve heating in the presence of pyridine to bind the hydrogen chloride liberated during the reaction .
Industrial Production Methods
Industrial production of this compound follows optimized synthetic routes to ensure high yield and purity. The process involves the use of efficient methods to synthesize intermediates, followed by their coupling under controlled conditions. The use of non-toxic solvents and reagents is preferred to minimize environmental impact and ensure safety .
化学反应分析
Types of Reactions
Imatinib RC11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
Imatinib RC11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential to treat various cancers and overcome resistance to existing therapies.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
作用机制
Imatinib RC11 exerts its effects by inhibiting the BCR-ABL tyrosine kinase, a constitutively active enzyme resulting from the Philadelphia chromosome abnormality in chronic myeloid leukemia. By binding to the ATP-binding site of the enzyme, this compound prevents the phosphorylation of its substrates, thereby inhibiting the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
- Dasatinib
- Nilotinib
- Bosutinib
- Ponatinib
- Asciminib
- Olverembatinib
Uniqueness
Imatinib RC11 is unique in its ability to overcome resistance mechanisms associated with the original imatinib compound. It has shown improved efficacy in preclinical and clinical studies, making it a promising candidate for the treatment of resistant chronic myeloid leukemia .
属性
分子式 |
C33H28N10O |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
1,3-bis[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]urea |
InChI |
InChI=1S/C33H28N10O/c1-21-7-9-25(17-29(21)42-31-36-15-11-27(40-31)23-5-3-13-34-19-23)38-33(44)39-26-10-8-22(2)30(18-26)43-32-37-16-12-28(41-32)24-6-4-14-35-20-24/h3-20H,1-2H3,(H,36,40,42)(H,37,41,43)(H2,38,39,44) |
InChI 键 |
VCDZACXUMBMZRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC3=NC=CC(=N3)C4=CN=CC=C4)NC5=NC=CC(=N5)C6=CN=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
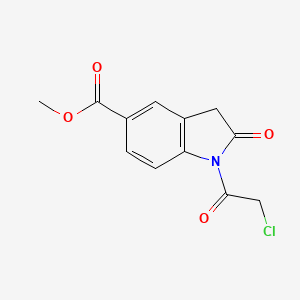
![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)
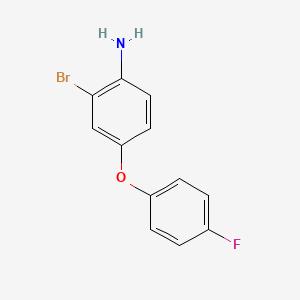

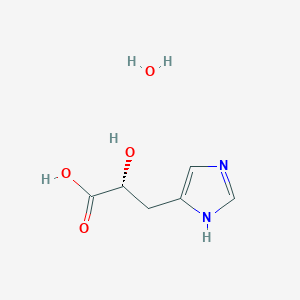
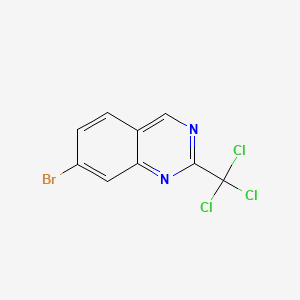
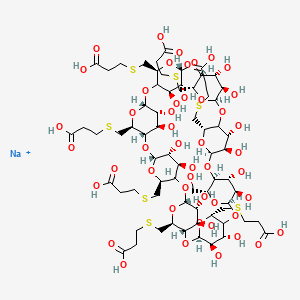
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
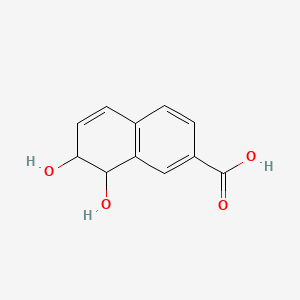
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
